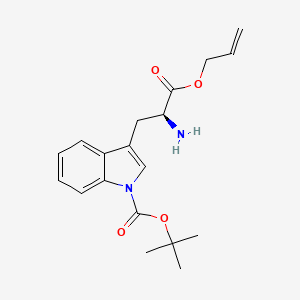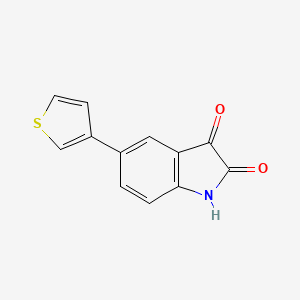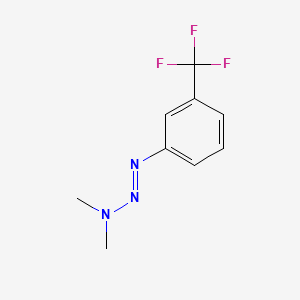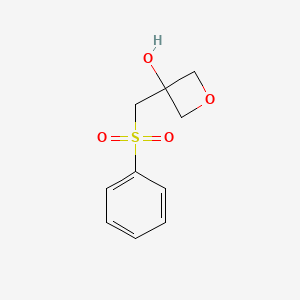
3-(Benzenesulfonylmethyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonylmethyl)oxetan-3-ol is an organic compound characterized by the presence of an oxetane ring substituted with a benzenesulfonylmethyl group The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonylmethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a benzenesulfonylmethyl-substituted epoxide under acidic or basic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the ring closure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonylmethyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonylmethyl derivatives.
Scientific Research Applications
3-(Benzenesulfonylmethyl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonylmethyl)oxetan-3-ol involves its interaction with molecular targets through its oxetane ring and benzenesulfonylmethyl group. The strained ring structure of oxetane makes it reactive towards nucleophiles, leading to ring-opening reactions that can modify biological molecules. The benzenesulfonylmethyl group can participate in various chemical interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative without the benzenesulfonylmethyl group.
Thietan-3-ol: A sulfur analog of oxetan-3-ol.
3,3-Diaryloxetanes: Oxetane derivatives with two aryl groups at the 3-position.
Uniqueness
3-(Benzenesulfonylmethyl)oxetan-3-ol is unique due to the presence of the benzenesulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in medicinal chemistry and material science, offering advantages in terms of stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C10H12O4S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)oxetan-3-ol |
InChI |
InChI=1S/C10H12O4S/c11-10(6-14-7-10)8-15(12,13)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
BAWGBAZOYMVPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CS(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


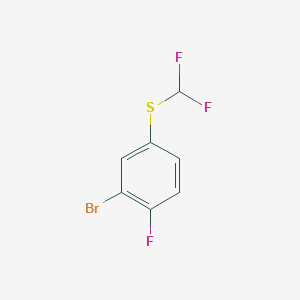
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
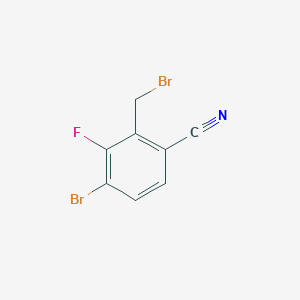
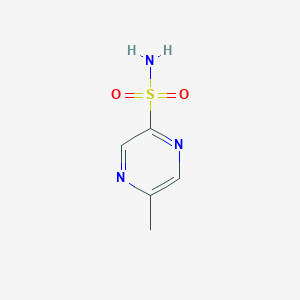
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
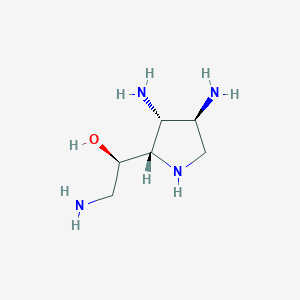
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
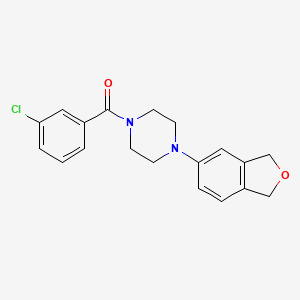
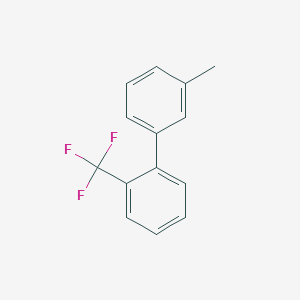

![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
